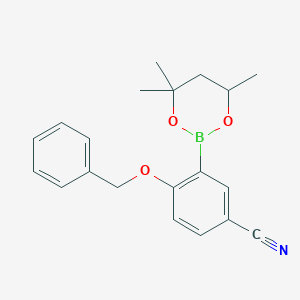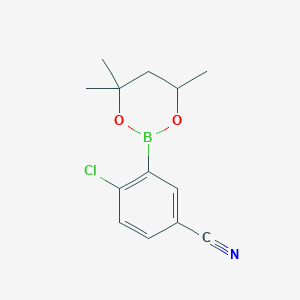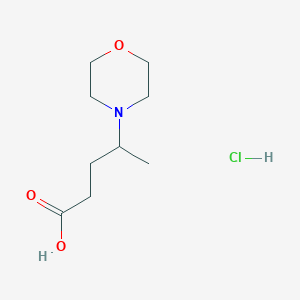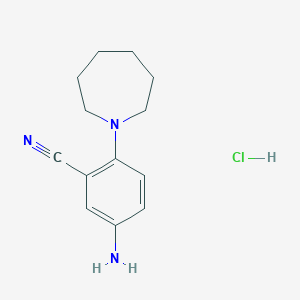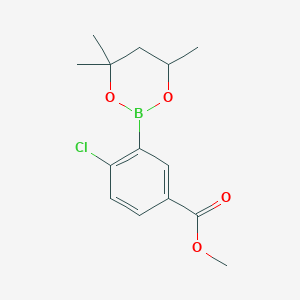
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, also known as MC-5-DB, is a novel compound that has been used in a variety of scientific research applications. It is a boron-containing organic compound that is synthesized from the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. MC-5-DB has been studied for its potential use in biological systems, and its biochemical and physiological effects have been explored in various laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of organic compounds. It has also been used in the study of the interactions between metal complexes and biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not fully understood. However, it is believed that the boron atom in the compound is responsible for its biological activity. The boron atom is thought to interact with the metal ions in the biological system, forming a complex that can affect the structure and function of the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate have been studied in various laboratory experiments. It has been found to have antioxidant properties and to be able to reduce the oxidative stress in cells. It has also been found to inhibit the growth of cancer cells and to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It has low solubility in water, which can limit its use in biological systems. It is also relatively expensive, which can limit its use in larger scale experiments.
Direcciones Futuras
There are several potential future directions for Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. It could be further studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. It could also be studied for its potential use as a catalyst in the synthesis of organic compounds. Additionally, it could be studied for its potential use as a ligand for the synthesis of metal complexes. Finally, it could be studied for its potential use in the study of the interactions between metal complexes and biological systems.
Métodos De Síntesis
The synthesis of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. The reaction is carried out in a three-necked flask, and the reaction is heated to 80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 70%. The synthesized Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a white solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)9-4-5-11(15)10(6-9)12(16)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMYUNMZRRKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)

